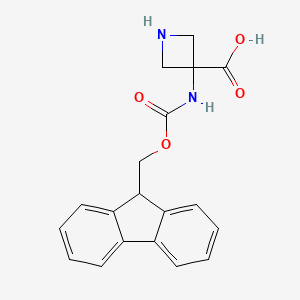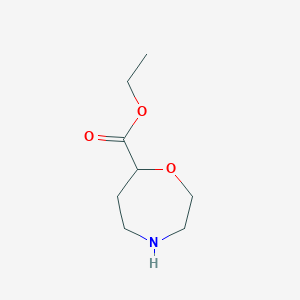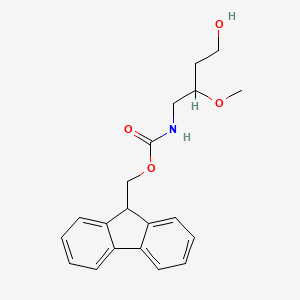
(9H-Fluoren-9-yl)methyl (4-hydroxy-2-methoxybutyl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(9H-Fluoren-9-yl)methyl (4-hydroxy-2-methoxybutyl)carbamate is a chemical compound that belongs to the class of carbamates It is characterized by the presence of a fluorenylmethyl group attached to a carbamate moiety, which is further linked to a 4-hydroxy-2-methoxybutyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (9H-Fluoren-9-yl)methyl (4-hydroxy-2-methoxybutyl)carbamate typically involves the reaction of 9-fluorenylmethanol with phosgene to form fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . This intermediate is then reacted with 4-hydroxy-2-methoxybutylamine under controlled conditions to yield the desired carbamate compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The use of phosgene, a hazardous reagent, necessitates stringent safety measures and specialized equipment.
Analyse Chemischer Reaktionen
Types of Reactions
(9H-Fluoren-9-yl)methyl (4-hydroxy-2-methoxybutyl)carbamate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl derivatives.
Reduction: Reduction reactions can convert the carbamate group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the carbamate nitrogen or the fluorenylmethyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include fluorenylmethyl derivatives, amines, and substituted carbamates, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
(9H-Fluoren-9-yl)methyl (4-hydroxy-2-methoxybutyl)carbamate has a wide range of applications in scientific research:
Chemistry: It is used as a protecting group in peptide synthesis due to its stability and ease of removal.
Biology: The compound is employed in the study of enzyme mechanisms and protein interactions.
Industry: The compound is used in the synthesis of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (9H-Fluoren-9-yl)methyl (4-hydroxy-2-methoxybutyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorenylmethyl group provides steric hindrance, which can influence the binding affinity and specificity of the compound. The carbamate moiety can undergo hydrolysis, releasing the active 4-hydroxy-2-methoxybutylamine, which interacts with the target pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(9H-Fluoren-9-yl)methyl (4-aminophenyl)carbamate: This compound has a similar fluorenylmethyl group but differs in the substituent on the carbamate nitrogen.
(9H-Fluoren-9-yl)methyl (trans-4-aminocyclohexyl)carbamate hydrochloride: Another similar compound with a different cyclic substituent.
Uniqueness
(9H-Fluoren-9-yl)methyl (4-hydroxy-2-methoxybutyl)carbamate is unique due to the presence of the 4-hydroxy-2-methoxybutyl group, which imparts distinct chemical and biological properties. This structural feature allows for specific interactions and applications that are not possible with other similar compounds.
Eigenschaften
Molekularformel |
C20H23NO4 |
|---|---|
Molekulargewicht |
341.4 g/mol |
IUPAC-Name |
9H-fluoren-9-ylmethyl N-(4-hydroxy-2-methoxybutyl)carbamate |
InChI |
InChI=1S/C20H23NO4/c1-24-14(10-11-22)12-21-20(23)25-13-19-17-8-4-2-6-15(17)16-7-3-5-9-18(16)19/h2-9,14,19,22H,10-13H2,1H3,(H,21,23) |
InChI-Schlüssel |
YHFCRRVZIFBUIE-UHFFFAOYSA-N |
Kanonische SMILES |
COC(CCO)CNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


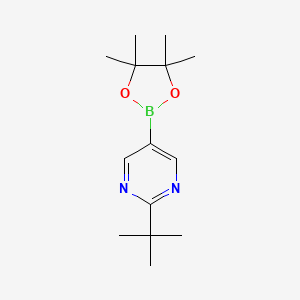
![exo-2-(Bromomethyl)-7-oxabicyclo[2.2.1]heptane](/img/structure/B13457766.png)
![Tert-butyl 3-[(3-aminopyridin-2-yl)amino]azetidine-1-carboxylate](/img/structure/B13457769.png)
![7-Bromo-[1,2]thiazolo[4,5-b]pyridine](/img/structure/B13457782.png)
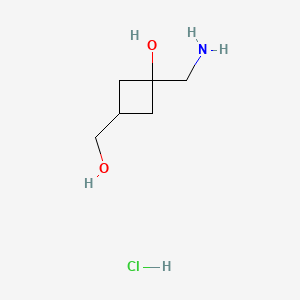
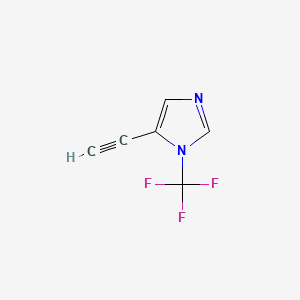
amine hydrochloride](/img/structure/B13457807.png)
![2-[(2R)-pyrrolidin-2-yl]-4-(trifluoromethyl)-1H-imidazole dihydrochloride](/img/structure/B13457815.png)
![Bicyclo[4.2.0]octan-3-one](/img/structure/B13457830.png)
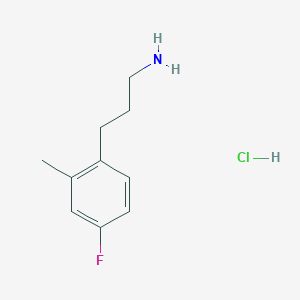
![1-(Iodomethyl)-3-(trifluoromethyl)bicyclo[1.1.1]pentane](/img/structure/B13457835.png)

